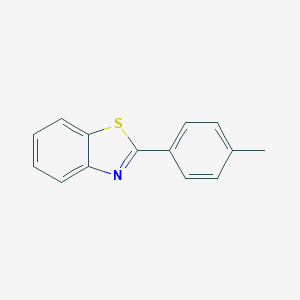

2-(4-methylphenyl)benzothiazole

Descripción

Significance of Benzothiazole (B30560) Core Structures in Scientific Research

The benzothiazole nucleus, composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in medicinal chemistry. jchemrev.comtandfonline.comnih.gov This is due to its presence in a multitude of compounds exhibiting a broad range of pharmacological activities. nih.govtandfonline.com Researchers have extensively explored benzothiazole derivatives and have found them to possess significant potential in treating a variety of diseases. The biological activities associated with the benzothiazole core are extensive and include:

Anticancer: Numerous studies have highlighted the potent antitumor properties of benzothiazole derivatives against various cancer cell lines. tandfonline.comnih.govnih.gov

Antimicrobial: The benzothiazole scaffold is a key component in the development of new antibacterial and antifungal agents. nih.govuop.edu.jonih.gov

Anti-inflammatory: Derivatives of benzothiazole have shown promise as anti-inflammatory agents. nih.govijpbs.com

Anticonvulsant: Research has indicated the potential of benzothiazole compounds in the management of seizures. nih.govnih.gov

Antidiabetic: Certain benzothiazole derivatives have been investigated for their antidiabetic properties. jchemrev.comjocpr.com

Antiviral and Anti-HIV: The scaffold has been a basis for the development of agents with antiviral and anti-HIV activity. jchemrev.comnih.gov

Antioxidant: Benzothiazole derivatives have been noted for their antioxidant capabilities. jchemrev.comnih.gov

Antitubercular and Antimalarial: The core structure is found in compounds active against tuberculosis and malaria. nih.govjchemrev.com

Neuroprotective: Benzothiazole derivatives, such as Riluzole, are used for their neuroprotective effects in conditions like amyotrophic lateral sclerosis. nih.gov They are also investigated as imaging agents for β-amyloid plaques in Alzheimer's disease. tandfonline.comijpbs.com

The wide-ranging biological activities have spurred continuous interest in the synthesis and evaluation of new benzothiazole-based compounds. researchgate.net

Overview of 2-(4-Methylphenyl)benzothiazole in Contemporary Academic Research

This compound, a specific derivative of the benzothiazole family, has garnered significant attention in modern scientific inquiry. Its structural features, particularly the p-tolyl group at the 2-position of the benzothiazole ring, have been shown to be crucial for its biological activity.

Synthesis: The synthesis of 2-substituted benzothiazoles, including this compound, is often achieved through the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes or carboxylic acids. nih.govmdpi.comnih.gov Microwave-assisted synthesis has been explored as an efficient and environmentally friendly method for producing these compounds. nih.gov

Anticancer Research: A significant body of research focuses on the anticancer potential of this compound and its analogues. For instance, the 2-(4-amino-3-methylphenyl)benzothiazole derivative has been identified as a highly potent compound with activity against a range of cancer cell lines, including ovarian, lung, and renal cancers. nih.gov The addition of a fluorine atom to the benzothiazole ring, as in 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been shown to enhance cytotoxicity. nih.gov The mechanism of action is suspected to involve metabolic activation within sensitive cancer cells. acs.org

Neuroscience Applications: In the realm of neuroscience, derivatives of 2-phenylbenzothiazole (B1203474) are being investigated as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease. ijpbs.comnih.gov For example, 18F-labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole has shown potential as a PET imaging agent for detecting these plaques. nih.gov Furthermore, 2-(4'-aminophenyl)benzothiazole has been labeled with Technetium-99m for SPECT imaging of β-amyloid plaques, offering a potentially more accessible diagnostic tool. nih.gov Research has also explored the use of 2-(4-hydroxyphenyl)benzothiazole derivatives as bifunctional chelators for 64Cu PET imaging in Alzheimer's disease. chemrxiv.orgnih.govchemrxiv.org

Antimicrobial Studies: The antimicrobial properties of benzothiazole derivatives are also a significant area of research. Studies have evaluated the antibacterial and antifungal activities of various substituted benzothiazoles. uop.edu.jonih.govjocpr.comresearchgate.net For example, some novel benzothiazole derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net

The ongoing research into this compound and its derivatives underscores the compound's importance as a versatile scaffold for the development of new therapeutic and diagnostic agents.

Interactive Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reported Activities |

|---|---|---|---|---|

| This compound | C14H11NS | 225.31 | 16112-21-3 | Anticancer, Neuroimaging, Antimicrobial |

| 5-fluoro-2-(4-methylphenyl)-1,3-benzothiazole | C14H10FNS | 243.305 | Not Available | Anticancer |

| 2-(4-aminophenyl)benzothiazole | C13H10N2S | 226.3 | Not Available | Anticancer, Neuroimaging |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | C14H11FN2S | 258.32 | Not Available | Anticancer |

| 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole | C14H10F[18F]NS | Not Available | Not Available | PET Imaging Agent for Alzheimer's |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPGYYNQTPWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358848 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16112-21-3 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylphenyl Benzothiazole

Conventional Synthetic Routes to 2-(4-Methylphenyl)benzothiazole

Traditional methods for synthesizing the benzothiazole (B30560) scaffold often involve condensation and cyclization reactions. These well-established routes provide reliable access to this compound and its derivatives.

Condensation Reactions Involving 2-Aminothiophenol (B119425) and p-Tolualdehyde or Related Precursors

The most common and direct method for synthesizing this compound is the condensation reaction between 2-aminothiophenol and an appropriate carbonyl-containing compound, such as p-tolualdehyde. mdpi.comnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final benzothiazole product. ekb.eg

A variety of catalysts and reaction conditions have been employed to facilitate this transformation. For instance, catalysts such as hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), ammonium (B1175870) chloride (NH₄Cl), and polystyrene polymer catalysts grafted with iodine acetate (B1210297) have been shown to be effective. mdpi.commdpi.com The choice of catalyst can influence reaction times and yields, with some methods achieving excellent results at room temperature. mdpi.com For example, using a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature can produce 2-substituted benzothiazoles in high yields (85–94%) within 45-60 minutes. mdpi.com Similarly, ammonium chloride in a methanol-water mixture at room temperature has been used to achieve high yields. mdpi.com

The reaction can also be performed under catalyst-free conditions. One such approach involves the reaction of 2-aminothiophenols with aromatic aldehydes in glycerol (B35011), a green solvent, at ambient temperature. nih.gov This method is noted for being clean and efficient. nih.gov Another conventional approach involves refluxing 2-aminothiophenol and aromatic aldehydes in toluene (B28343) at 110 °C. nih.gov

The general mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of p-tolualdehyde, followed by cyclization and subsequent oxidation to form the stable aromatic benzothiazole ring. ekb.eg

Cyclization Reactions for Benzothiazole Ring Formation

Beyond the direct condensation of 2-aminothiophenol and aldehydes, other cyclization strategies are employed to form the benzothiazole ring. One significant pathway is the intramolecular cyclization of thiobenzanilides. researchgate.netnih.gov This method often utilizes transition metal catalysts to facilitate the ring-closing reaction. nih.gov

Another approach involves the Jacobsen cyclization, which is a radical cyclization of substituted thiobenzanilides. researchgate.net This method is particularly effective for synthesizing specific substituted benzothiazoles. researchgate.net Additionally, 2-substituted benzothiazoles can be synthesized from o-iodoanilines, arylacetic acids, and elemental sulfur in a reaction catalyzed by copper metal. organic-chemistry.org

The formation of the benzothiazole ring can also be achieved through the reaction of 2-aminothiophenol with other precursors besides aldehydes, such as carboxylic acids, acyl chlorides, and nitriles. ekb.egbohrium.com For example, the condensation of 2-aminothiophenol with benzoyl chlorides can occur under solvent-free conditions at room temperature to produce benzothiazole derivatives in excellent yields. researchgate.net

Microwave-Assisted Synthesis Protocols for this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of this compound and related derivatives, aligning with the principles of green chemistry. scielo.br

In a typical microwave-assisted synthesis, 2-aminothiophenol is reacted with an aromatic aldehyde, such as p-tolualdehyde, often in the absence of a solvent or using a green solvent like glycerol. nih.govproquest.com For instance, the reaction of 2-aminothiophenol and 4-methoxybenzaldehyde (B44291) has been carried out under solvent-free conditions using microwave irradiation to produce the corresponding 2-arylbenzothiazole in good yield. nih.gov The use of microwave irradiation can significantly reduce reaction times, with some syntheses being completed in as little as 3 to 4 minutes. mdpi.com

The efficiency of microwave-assisted synthesis is demonstrated in various protocols. One study reports the use of amberlite IR-120 resin as a catalyst under microwave irradiation, achieving high yields (88-95%) in just 5-10 minutes at 85 °C. mdpi.com Another example involves the condensation of 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation, resulting in high yields within 3-4 minutes. mdpi.com These rapid and efficient protocols highlight the advantages of microwave technology in the synthesis of benzothiazole derivatives. scielo.br

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, have been increasingly applied to the synthesis of benzothiazoles. bohrium.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Catalyst-Free Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-phase, synthesis offers a significant advantage in this regard. The synthesis of this compound derivatives has been achieved under solvent-free conditions, often with the assistance of microwave irradiation or grinding techniques. mdpi.comekb.eg

For example, the reaction of 2-aminothiophenol with aromatic benzoyl chlorides can be carried out at room temperature without a solvent, resulting in excellent yields and short reaction times. researchgate.net This method is considered a green protocol due to its simplicity and the absence of solvent waste. researchgate.net Similarly, a catalyst-free approach for synthesizing 2-arylbenzothiazoles involves reacting 2-aminothiophenols with aromatic aldehydes in glycerol at ambient temperature. nih.gov Glycerol is a desirable green solvent due to its non-toxic, biodegradable, and recyclable nature. nih.gov

Another innovative, catalyst- and additive-free method involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.govacs.org This environmentally friendly approach forms multiple C-S and C-N bonds in a single step. nih.gov

Utilization of Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer several green chemistry advantages. They can be easily separated from the reaction mixture by filtration, allowing for their recovery and reuse, which reduces waste and cost. mdpi.com

Several heterogeneous catalysts have been successfully employed in the synthesis of this compound and its analogs. These include:

Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) : This solid acid catalyst has been used for the condensation of 2-aminothiophenol with acyl chlorides under solvent-free conditions. mdpi.com

SnP₂O₇ : This novel heterogeneous catalyst has been reported for the condensation of 2-aminothiophenol with various aromatic aldehydes, providing high yields in very short reaction times. The catalyst was shown to be reusable for at least five cycles without a significant loss of activity. mdpi.com

MoO₃ nanorods : This catalyst has been used for the solvent-free synthesis of 2-aryl benzothiazoles, offering advantages such as mild reaction conditions and catalyst recyclability. mdpi.com

Cu(II)-containing nano-silica triazine dendrimer supported over SiO₂ : This catalyst has demonstrated high efficiency in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aryl aldehydes, with the ability to be recovered and reused. mdpi.com

The use of such heterogeneous catalysts represents a significant step towards more sustainable and economically viable synthetic routes for this important class of compounds. mdpi.com

Interactive Data Tables

Table 1: Conventional Synthesis of 2-Arylbenzothiazoles

| Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic Aldehydes | H₂O₂/HCl | Ethanol | 45-60 min | 85-94 | mdpi.com |

| 2-Aminothiophenol, Benzaldehyde | NH₄Cl | Methanol-Water | 1 h | High | mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | None | Glycerol | - | High | nih.gov |

Table 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

| Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, Aromatic Aldehydes | None | Glycerol | - | - | proquest.com |

| 2-Aminothiophenol, 4-Methoxybenzaldehyde | None | Solvent-free | 6 min | Good | nih.gov |

| 2-Aminothiophenol, Aromatic Aldehydes | Amberlite IR-120 resin, 85 °C | - | 5-10 min | 88-95 | mdpi.com |

Table 3: Green Synthesis of 2-Arylbenzothiazoles using Heterogeneous Catalysts

| Reactants | Catalyst | Conditions | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, Acyl Chlorides | NaHSO₄-SiO₂ | Solvent-free | - | - | mdpi.com |

| 2-Aminothiophenol, Aromatic Aldehydes | SnP₂O₇ | - | 87-95 | Yes (5 cycles) | mdpi.com |

| 2-Aminothiophenol, Aldehydes | MoO₃ nanorods | Solvent-free | High | Yes | mdpi.com |

Environmentally Benign Oxidative Cyclization Methods

The synthesis of 2-arylbenzothiazoles, including this compound, has traditionally involved methods that are often not environmentally friendly. However, significant research has been dedicated to developing greener synthetic routes. One such approach involves the condensation of 2-aminothiophenols with aldehydes. For instance, this compound can be synthesized from 2-aminothiophenol and 4-tolualdehyde. nih.gov

A notable environmentally benign method utilizes sodium hydrosulfite (Na2S2O4) as a catalyst for the condensation of 2-aminothiophenol and benzaldehydes in ethanol. pharmacyjournal.in This method avoids the use of harsh reagents and often results in high yields. Another green approach employs ammonium chloride (NH4Cl) to activate benzaldehyde, facilitating the nucleophilic attack by the amino group of 2-aminobenzenethiol. mdpi.com This method is advantageous due to its short reaction time, high yield, and the recyclability of the catalyst. mdpi.com

Furthermore, a one-step synthesis of benzothiazole-2-thiols has been developed using the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, which is a metal/ligand-free method with excellent yields and short reaction times. rsc.org Another green synthesis involves the reaction of o-amino aromatic disulfide with carbon disulfide (CS2) in the presence of a metal sulfide (B99878) and a solvent like water. google.com

Our own research has explored the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane (B7801327) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a catalyst, which provides good yields of various benzothiazoles. mdpi.com Additionally, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used as a recyclable catalyst for the synthesis of 2-thio-substituted benzothiazoles under ligand-free conditions in polyethylene (B3416737) glycol (PEG-400). eurjchem.com

Table 1: Environmentally Benign Synthesis Methods for Benzothiazole Derivatives

| Starting Materials | Catalyst/Reagent | Solvent | Key Features |

|---|---|---|---|

| 2-Aminothiophenol, 4-Tolualdehyde | H2O2, HCl | - | General procedure for 4'-substituted 2-phenylbenzothiazoles. nih.gov |

| 2-Aminothiophenol, Benzaldehydes | Sodium Hydrosulfite | Ethanol | Increased oxidation of intermediates. pharmacyjournal.in |

| 2-Aminothiophenol, Benzaldehyde | Ammonium Chloride | - | Recyclable catalyst, short reaction time, high yield. mdpi.com |

| 2-Aminothiophenols | Tetramethylthiuram Disulfide | Water | Metal/ligand-free, excellent yield, short reaction time. rsc.org |

| o-Amino Aromatic Disulfide, CS2 | Metal Sulfide | Water | Stable and low-cost raw materials, simple operation. google.com |

| 2-Aminothiophenols, CO2 | DBN, Diethylsilane | - | Good yields, suppresses byproduct formation. mdpi.com |

| Aryl Halides, 2-Mercaptobenzothiazole (B37678) | CuFe2O4 Nanoparticles | PEG-400 | Recyclable catalyst, ligand-free. eurjchem.com |

Derivatization Strategies for this compound

Synthesis of Analogues Bearing Extended Conjugated Systems

The synthesis of this compound derivatives with extended conjugated systems is of interest for their potential applications in optoelectronic devices and as fluorescent probes. arkat-usa.org One strategy involves the reaction of 2-[2-(4-methylphenyl)ethenyl]-1,3-benzothiazole with N-bromosuccinimide, followed by reaction with sodium cyanide to introduce a cyano group, thereby extending the conjugation. arkat-usa.org This can lead to the formation of molecules like 2-{4-[(E)-2-(benzo[d]thiazol-2-yl)vinyl]phenyl}acetonitrile. arkat-usa.org

Further extension of the conjugated system can be achieved by creating structures with multiple benzothiazole units. For example, a compound with two benzothiazole units bridged by a bis(4-vinylphenyl)acrylonitrile group has been synthesized. cgu.edu.tw These extended systems often exhibit significant bathochromic shifts in their absorption and emission spectra, indicating increased electron affinity. arkat-usa.org

Table 2: Synthesis of this compound Analogues with Extended Conjugation

| Starting Material | Reagents | Product |

|---|

Modifications for Enhanced Functionality and Biological Activity

Derivatization of the this compound scaffold is a key strategy to enhance its biological activity, particularly as antimicrobial and anticancer agents. nih.govnih.gov The introduction of various functional groups at different positions of the benzothiazole ring system can significantly impact its therapeutic potential. pharmacyjournal.in

Antimicrobial Activity:

Schiff Bases: Condensation of benzothiazole derivatives with aromatic aldehydes can yield Schiff bases with antimicrobial properties. nih.gov

Thiazolidinones: The incorporation of a 2-imino-thiazolidin-4-one structure into benzothiazole derivatives has been shown to result in significant antibacterial and antifungal activities. researchgate.netjocpr.com A green synthesis approach for thiazolidinone-appended benzothiazole-triazole hybrids has also been developed. nih.govrsc.org

Amide Moiety: Benzothiazole derivatives bearing an amide moiety have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org

Other Heterocycles: Hybrid molecules incorporating pyrimidine, pyrazole, and other heterocyclic rings have been synthesized and evaluated for their antimicrobial effects. researchgate.netjocpr.comnih.gov

Anticancer Activity:

Amine and Acylamino Groups: 2-(4-Aminophenyl)benzothiazoles have shown potent and selective antitumor activity, particularly against breast cancer cell lines. acs.orgnih.gov The N-acetylation of these amines can influence their activity. acs.org The introduction of an aryl amide or aryl urea (B33335) functionality at the C-2 position has also been explored. nih.gov

Fluorine Substitution: The introduction of fluorine atoms, as in 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, can enhance antitumor properties. nih.gov

Heterocyclic Substituents: Linking various heterocyclic rings to the 2-(4-aminophenyl)benzothiazole core has been a successful strategy for developing new anticancer agents. nih.gov

Piperidine (B6355638) Carboxamide: Benzothiazole-phenyl analogs with a piperidine carboxamide linkage have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management. nih.gov

Table 3: Biologically Active Derivatives of this compound

| Derivative Class | Target Activity | Key Structural Features |

|---|---|---|

| Schiff Bases | Antimicrobial | Condensation product with aromatic aldehydes. nih.gov |

| Thiazolidinones | Antimicrobial | Incorporation of a 2-imino-thiazolidin-4-one ring. researchgate.netjocpr.com |

| Amides | Antibacterial | Bearing an amide moiety. rsc.org |

| 2-(4-Aminophenyl)benzothiazoles | Anticancer | Amino group on the phenyl ring. acs.orgnih.gov |

| Fluorinated Analogues | Anticancer | Fluorine substitution on the benzothiazole ring. nih.gov |

| Piperidine Carboxamides | Analgesic | Piperidine carboxamide linkage. nih.gov |

Formation of Metallacycles and Coordination Complexes with Transition Metals

The nitrogen and sulfur atoms in the benzothiazole ring make it an excellent ligand for coordination with transition metals. nih.govmdpi.com The resulting metallacycles and coordination complexes often exhibit enhanced biological activities and interesting photophysical properties. nih.govnih.govmdpi.com

Ruthenium and Osmium Complexes: this compound can form metallacycles with ruthenium(II) and osmium(II). For example, reaction with bis[dichlorido(η⁶-p-cymene)ruthenium(II)] yields a ruthenium complex. nih.gov These complexes have been investigated for their anticancer potential. nih.gov

Platinum Complexes: Platinum(II) complexes of benzothiazole aniline (B41778) derivatives have been synthesized and evaluated as potential chemotherapy agents. nih.gov Cycloplatinated complexes of 2-(4-dimethylaminophenyl)benzothiazole have shown promise for applications in theranostics and photodynamic therapy. nih.gov

Copper, Nickel, and Cobalt Complexes: 2-Mercaptobenzothiazole and 2-(o-hydroxyphenyl)benzothiazole form complexes with Cu(II), Ni(II), and Co(II). documentsdelivered.com Symmetrical benzothiazole-based ligands can coordinate with these metals to form complexes with interesting fluorescence properties. nih.gov Copper complexes of thiazole (B1198619) and benzothiazole derivatives have shown significant antimicrobial activity. mdpi.com

Other Transition Metal Complexes: A variety of other transition metal(II) complexes with benzothiazole-based Schiff bases have been synthesized and characterized, showing a range of antimicrobial and antioxidant activities. biointerfaceresearch.com

The coordination of these metal ions can influence the geometry and electronic properties of the benzothiazole ligand, leading to enhanced biological efficacy or novel photophysical behaviors. nih.govnih.govnih.gov

Table 4: Metallacycles and Coordination Complexes of this compound and its Derivatives

| Metal | Ligand | Application/Property |

|---|---|---|

| Ruthenium(II) | This compound | Anticancer nih.gov |

| Osmium(II) | This compound | Anticancer nih.gov |

| Platinum(II) | Benzothiazole Aniline Derivatives | Chemotherapy nih.gov |

| Platinum(II) | 2-(4-Dimethylaminophenyl)benzothiazole | Theranostics, Photodynamic Therapy nih.gov |

| Copper(II) | 2-Mercaptobenzothiazole | Coordination Chemistry documentsdelivered.com |

| Nickel(II) | 2-Mercaptobenzothiazole | Coordination Chemistry documentsdelivered.com |

| Cobalt(II) | 2-Mercaptobenzothiazole | Coordination Chemistry documentsdelivered.com |

| Copper(II) | Symmetrical Benzothiazole-based Ligand | Fluorescence nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Methylphenyl)benzothiazole and its Derivatives

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of its proton environments. In a typical analysis, the aromatic protons of the benzothiazole (B30560) and the 4-methylphenyl (p-tolyl) groups resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.govrsc.org The protons on the benzothiazole ring often appear as complex multiplets due to spin-spin coupling. rsc.org Specifically, the protons of the tolyl group typically show a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org The methyl group protons give rise to a sharp singlet peak in the upfield region, usually around δ 2.4-2.5 ppm. japsonline.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (Benzothiazole & Phenyl) | 7.0 - 8.5 |

| Methyl Protons (-CH₃) | ~2.4 - 2.5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum will show distinct signals for the carbons of the benzothiazole and the p-tolyl moieties. The quaternary carbon of the C=N bond within the thiazole (B1198619) ring is typically found in the highly deshielded region of the spectrum, often above 160 ppm. japsonline.com The aromatic carbons of both rings resonate in the range of approximately 120-155 ppm. nih.govjapsonline.com The carbon of the methyl group appears as a distinct peak in the upfield region, typically around 20-25 ppm. japsonline.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=N (Thiazole) | >160 |

| Aromatic Carbons | 120 - 155 |

| Methyl Carbon (-CH₃) | ~20 - 25 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C₁₄H₁₁NS, corresponding to a molecular weight of approximately 225.31 g/mol . guidechem.comsynchem.dechemicalbook.com In a typical mass spectrum, a prominent molecular ion peak (M⁺) would be observed at m/z 225. rsc.org

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation patterns for benzothiazole derivatives involve cleavage of the bonds adjacent to the heteroatoms and within the aromatic rings. researchgate.net For this compound, fragmentation could lead to the formation of ions corresponding to the benzothiazole moiety and the tolyl group, providing further structural confirmation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. lumenlearning.com The C=N stretching vibration of the thiazole ring gives rise to a characteristic absorption band around 1500-1650 cm⁻¹. japsonline.com The in-ring C-C stretching vibrations of the aromatic systems appear in the 1400-1600 cm⁻¹ range. lumenlearning.com The C-S stretching vibration can be observed at lower wavenumbers, often in the range of 600-800 cm⁻¹. japsonline.com

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Thiazole) | 1500 - 1650 |

| Aromatic C-C Stretch | 1400 - 1600 |

| C-S Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For a derivative, 2-(4-methylphenyl)-4H-1,3-benzothiazine, the crystal structure was determined to be monoclinic. nih.gov In the solid state, molecules of benzothiazole derivatives can exhibit nearly planar structures, with a small dihedral angle between the benzothiazole and phenyl ring systems. mdpi.com The packing of these molecules in the crystal lattice is often stabilized by intermolecular interactions, such as C-H···π interactions. nih.gov

Table 4: Example Crystallographic Data for a Benzothiazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 15.1241 (9) | nih.gov |

| b (Å) | 6.0111 (4) | nih.gov |

| c (Å) | 14.3212 (9) | nih.gov |

| β (°) | 110.268 (2) | nih.gov |

| Volume (ų) | 1221.36 (13) | nih.gov |

Note: This data is for a related derivative, 2-(4-methylphenyl)-4H-1,3-benzothiazine, and serves as an illustrative example.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₄H₁₁NS), the theoretical elemental composition is approximately 74.63% Carbon, 4.92% Hydrogen, 6.22% Nitrogen, and 14.23% Sulfur. Experimental values from elemental analysis should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 74.63 |

| Hydrogen (H) | 4.92 |

| Nitrogen (N) | 6.22 |

| Sulfur (S) | 14.23 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, isolating the final product from reaction mixtures, and accurately determining its purity. The selection of a specific chromatographic technique depends on the scale of the separation and the analytical goal, ranging from qualitative checks by Thin-Layer Chromatography (TLC) to quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and rapid technique frequently employed to monitor the progress of reactions that synthesize benzothiazole derivatives. jyoungpharm.orgresearchgate.net It allows for a quick assessment of the consumption of starting materials and the formation of the desired product. In the synthesis of various benzothiazole analogues, TLC is performed on silica (B1680970) gel plates (e.g., Merck 60 F-254), with visualization of the separated spots achieved under ultraviolet (UV) light. jyoungpharm.org The choice of eluent or mobile phase is critical for achieving good separation.

For the purification and reaction monitoring of related benzothiazole compounds, several solvent systems have been proven effective. jyoungpharm.orgresearchgate.netresearchgate.net These systems can be adapted for the analysis of this compound.

Table 1: Reported TLC Systems for Benzothiazole Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Application | Source |

| Silica Gel F-254 | Ethyl acetate (B1210297): n-hexane | Reaction monitoring and purity check | jyoungpharm.org |

| Silica Gel-G | Petroleum ether (40-60°C): Benzene (1:3) | Separation of closely related derivatives | researchgate.net |

| Silica Gel-G | Cyclohexane: Ethyl acetate (50:3) | Separation of closely related derivatives | researchgate.net |

| Not Specified | Benzene: Ethanol (B145695) (e.g., 2.5ml : 2.5ml or 4ml : 1ml) | Reaction monitoring | researchgate.net |

| Not Specified | Chloroform: Methanol (4ml : 1ml) | Reaction monitoring | researchgate.net |

Column Chromatography

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. Following synthesis, the crude product is often purified by passing it through a column packed with a stationary phase, typically silica gel. jyoungpharm.org An appropriate eluent system, often guided by prior TLC analysis, is used to separate the target compound from impurities and unreacted starting materials. For instance, a mixture of ethyl acetate and n-hexane has been successfully used as the eluent to purify benzothiazole analogues, yielding the desired compound in a pure form. jyoungpharm.org Another established method involves extraction with a solvent like benzene-methanol followed by purification using adsorption column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative assessment of the purity of benzothiazole derivatives. It offers high resolution, sensitivity, and precision. For a series of synthesized benzothiazole compounds, HPLC analysis confirmed purities of up to 99.36%. jyoungpharm.org

A reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of related compounds, 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis-benzothiazole (MBTS), which highlights the utility of this technique for the benzothiazole class. ijpsonline.com The conditions for such a separation provide a strong starting point for developing a purity assessment method for this compound.

Table 2: Example of RP-HPLC Method for Benzothiazole Derivatives

| Parameter | Condition | Source |

| Stationary Phase | Microbondapak C18 (10 µm), 30 cm column | ijpsonline.com |

| Mobile Phase | THF: Acetonitrile: Buffer (40:40:20 v/v), pH 4.0 | ijpsonline.com |

| Buffer Composition | 1.42 g of NaH₂PO₄ in 1 L water | ijpsonline.com |

| Flow Rate | 1.0 mL/min | ijpsonline.com |

| Detection | UV at 240 nm | ijpsonline.com |

| Internal Standard | Naphthalene | ijpsonline.com |

This method demonstrated excellent linearity and recovery, with relative standard deviations around 0.51%, underscoring its precision and reliability for quantitative analysis. ijpsonline.com

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a highly sensitive method for the determination and analysis of volatile or semi-volatile benzothiazole derivatives. For the analysis of 4-hydroxy-2-(4-methylphenyl)benzothiazole, a GC-MS method was developed following an initial immunoaffinity extraction. nih.gov In this procedure, the eluted compounds were derivatized to their methyl esters and/or trimethylsilyl (B98337) ethers to increase their volatility and thermal stability for GC analysis. nih.gov The detection limit for this method was as low as 10 femtomoles, demonstrating exceptional sensitivity. nih.gov

In another application for environmental sample analysis, the related compound 2-(4-Morpholinyl)benzothiazole was determined using capillary GC equipped with a sulfur-selective flame photometric detector (FPD), which provides high selectivity for sulfur-containing compounds like benzothiazoles. nih.gov

Investigation of Biological Activities and Pharmacological Potential

Anticancer Research and Cytotoxic Effects of 2-(4-Methylphenyl)benzothiazole Derivatives

The antitumor properties of 2-(4-aminophenyl)benzothiazole compounds are notable for their potent and selective effects. nih.govaacrjournals.orgnih.govscilit.com The lead compound in this series, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), has demonstrated significant antitumor activity. scilit.com This has led to extensive research into its derivatives and their mechanisms of action.

In Vitro Efficacy Against Human Cancer Cell Lines (e.g., Breast, Ovarian, Renal, Colon Carcinoma)

Derivatives of this compound have shown remarkable in vitro efficacy against a variety of human cancer cell lines. Analogues of 2-(4-aminophenyl)benzothiazole with substitutions at the 3' position, such as with a methyl group (DF 203), exhibit a broad spectrum of antitumor activity. nih.gov This activity is particularly pronounced in cell lines derived from solid tumors with poor prognoses, including breast, ovarian, renal, and colon carcinomas. scilit.comnih.gov

For instance, 2-(4-amino-3-methylphenyl)benzothiazole has been shown to be highly effective against certain human breast cancer cell lines, with IC50 values in the nanomolar range. scilit.com Fluorinated derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, also display potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. nih.gov The introduction of a fluorine atom at the 7th position of some benzothiazole (B30560) derivatives has been shown to enhance cytotoxicity, particularly against hepatocarcinoma. nih.gov

The cytotoxic effects of these compounds are not limited to a single type of cancer. Studies have demonstrated their activity against a panel of approximately 60 human tumor cell lines, with notable efficacy in breast, ovarian, colon, and renal cancer cell lines. scilit.comnih.gov The selectivity of these compounds is a key feature, as they are potent against sensitive cancer cell lines while being inactive against inherently resistant ones. nih.govresearchgate.net

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Potency (e.g., IC50, GI50) | Reference(s) |

| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | Breast, Ovarian, Renal, Colon Carcinoma | Nanomolar activity | scilit.comnih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Lung, Colon, Breast | Potent and selective | nih.gov |

| 2-(4-Aminophenyl)benzothiazole derivatives | Breast, Ovarian, Renal, Colon | Nanomolar to sub-micromolar | nih.gov |

| Fluorinated 2-aryl benzothiazole derivatives | Breast (MCF-7) | GI50 values of 0.4 to 0.57 µM | nih.gov |

In Vivo Antitumor Activity in Xenograft Models

The promising in vitro results of this compound derivatives have been translated into significant in vivo antitumor activity in xenograft models. Specifically, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated the ability to significantly retard the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors. aacrjournals.orgnih.gov This prodrug, known as Phortress, was selected as a clinical candidate due to its superior in vivo performance. benthamdirect.com

Treatment with this prodrug leads to the regeneration of the parent compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, at concentrations sufficient to induce cytocidal activity in human mammary carcinoma cell lines. aacrjournals.orgnih.gov Furthermore, the expression of cytochrome P450 1A1 (CYP1A1), an enzyme involved in the bioactivation of these compounds, has been detected in MCF-7 and IGROV-1 tumors following treatment, confirming the mechanism of action in vivo. aacrjournals.orgnih.gov

In a colorectal cancer model, a novel benzothiazole derivative (BTD) suppressed tumor growth in CT26 tumor-bearing mice. nih.gov Daily treatment with BTD resulted in retarded tumor progression and significantly lower tumor weight compared to the vehicle group, without a significant difference in the body weight of the mice. nih.gov

Development of Prodrug Strategies for Improved Pharmacokinetics

A significant challenge with some potent 2-(4-aminophenyl)benzothiazole derivatives is their lipophilicity, which can limit their formulation and bioavailability. nih.gov To address this, prodrug strategies have been successfully developed to improve their pharmacokinetic properties. aacrjournals.orgnih.govresearchgate.netnih.gov

The primary approach has been the conjugation of amino acids to the exocyclic primary amine of the benzothiazole core. aacrjournals.orgnih.govnih.gov This has led to the creation of water-soluble and chemically stable prodrugs, such as alanyl- and lysyl-amide hydrochloride salts. nih.govresearchgate.net These prodrugs are designed to rapidly and quantitatively revert to the active parent amine in vivo. aacrjournals.orgnih.gov

The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, in particular, has shown excellent preclinical pharmacokinetic properties. aacrjournals.org It is water-soluble, suitable for parenteral delivery, and rapidly converts to the parent compound in mice, rats, and dogs. aacrjournals.orgnih.gov This prodrug strategy ensures that plasma concentrations of the active drug are maintained at levels sufficient to elicit a cytotoxic effect for an extended period. aacrjournals.orgnih.gov The development of such prodrugs has been a critical step in advancing these promising anticancer agents towards clinical evaluation. aacrjournals.orgbenthamdirect.com

Mechanisms of Acquired Resistance in Cancer Cell Lines

Despite the potent activity of this compound derivatives, acquired resistance can develop in cancer cell lines. nih.govnih.gov Studies on breast cancer cell lines that have developed resistance to 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) have revealed key mechanisms underlying this phenomenon. nih.gov

One primary mechanism involves aberrant signaling of the aryl hydrocarbon receptor (AhR). nih.gov In resistant cells, the AhR appears to be constitutively located within the nucleus, which prevents the drug from driving the transcription of the cyp1a1 gene. nih.gov The CYP1A1 enzyme is crucial for the bioactivation of these benzothiazole compounds. nih.govaacrjournals.org Consequently, the failure to induce CYP1A1 leads to a significant reduction in the formation of drug-derived DNA adducts and subsequent DNA damage. nih.gov

Another observed change in resistant cell lines is the diminished intracellular retention and depletion of the drug from the medium. nih.gov Furthermore, some resistant cell lines show an upregulation of cyp1b1 expression, a protein that has been implicated in resistance to other therapeutic agents. nih.gov In some cases of resistance to the parent compound 2-(4-aminophenyl)benzothiazole, constitutively increased expression of bcl-2 and p53 proteins has been observed. nih.gov

Antimicrobial and Antifungal Properties

The benzothiazole scaffold is recognized for its broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.govuop.edu.jonih.govajrconline.org Derivatives of this compound have been evaluated for their efficacy against various bacterial and fungal strains.

Evaluation of Antibacterial Activity Against Specific Strains

A number of studies have investigated the antibacterial activity of this compound derivatives against specific bacterial strains. uop.edu.jojchemrev.com For example, certain benzothiazole-urea and thiourea (B124793) compounds have demonstrated antimicrobial activity against E. coli and Staphylococcus aureus. jchemrev.com

The antibacterial potential of benzothiazole derivatives is often linked to their ability to inhibit essential bacterial enzymes, such as DNA gyrase. nih.gov The introduction of various substituents onto the benzothiazole ring can modulate this activity. For instance, some 4-thiazolidinone (B1220212) derivatives of benzothiazole have shown promising activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives

| Derivative Class | Bacterial Strain(s) | Activity/Potency (e.g., MIC) | Reference(s) |

| Benzothiazole-urea/thiourea compounds | E. coli, Staphylococcus aureus | Active | jchemrev.com |

| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | MIC = 0.09–0.18 mg/ml | nih.gov |

| Dichloropyrazole-based benzothiazole analogues | Gram-positive and Gram-negative strains | MIC = 0.0156–4 µg/mL | nih.gov |

| 2,5-disubstituted furane benzothiazole derivatives | S. cerevisiae | MIC = 1.6–12.5 μM | nih.gov |

It is important to note that the activity of these compounds can be highly specific. While some derivatives show broad-spectrum activity, others may be more effective against either Gram-positive or Gram-negative bacteria. nih.gov The search for novel benzothiazole derivatives with potent and specific antibacterial action remains an active area of research. nih.govresearchgate.net

Assessment of Antifungal Activity

The benzothiazole scaffold is a recognized pharmacophore in the development of antifungal agents, with numerous derivatives showing promising activity against a range of pathogenic fungi. nih.gov While direct and extensive studies on the antifungal properties of the unsubstituted this compound are not prominently detailed in the provided research, the broader class of 2-arylbenzothiazoles, to which it belongs, has been the subject of antifungal investigations.

Research into various substituted benzothiazole derivatives has demonstrated significant antifungal efficacy. For instance, certain benzothiazole derivatives have been shown to be active against Candida albicans and Aspergillus flavus. arkat-usa.org Other studies have focused on developing benzothiazole derivatives with a broad antifungal spectrum, showing activity against systemic fungi and dermatophytes. rsc.org The activity of these compounds is often attributed to the inhibition of essential fungal enzymes, such as N-myristoyltransferase. rsc.org

A study on benzothiazolylthioacetyl amino acid and peptide derivatives reported that while some compounds showed high activity against Candida albicans, they were largely inactive against Aspergillus flavus. arkat-usa.org This highlights the species-specific efficacy that can be characteristic of this class of compounds. The general findings encourage further specific testing of this compound to determine its precise antifungal spectrum and potency.

Table 1: Antifungal Activity of Selected Benzothiazole Derivatives This table is representative of the types of data found for related compounds, as specific data for this compound was not available in the search results.

| Compound Derivative | Fungal Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole derivative 4c | Candida krusei | 7.81 | researchgate.net |

| Benzothiazole derivative 4d | Candida krusei | 1.95 | researchgate.net |

| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy)benzothiazole | E. coli, P. aeruginosa, St. aureus | 0.023–0.049 µg/L | nih.gov |

Enzyme Inhibition Studies

Inhibition of Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase) in Neurodegenerative Research

The potential for benzothiazole derivatives to act as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is an active area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for managing Alzheimer's symptoms. nih.gov

Studies on benzothiazole-isothiourea derivatives have shown their potential as multitarget compounds for Alzheimer's disease, with some derivatives exhibiting inhibitory activity against AChE. nih.gov The benzothiazole moiety itself is recognized for its neuroprotective effects. For example, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis. nih.gov While these findings are promising for the benzothiazole class of compounds, specific data on the cholinesterase inhibitory activity of this compound is not detailed in the provided search results. Further investigation is required to determine if this specific compound shares the AChE or BChE inhibitory properties of its structural relatives.

Inhibition of Enzymes Related to Cancer Progression

The 2-arylbenzothiazole structure is a key pharmacophore in the development of anticancer agents, with some derivatives exhibiting potent and selective activity against various cancer cell lines, including breast, colon, ovarian, and renal cancers. jst.go.jpnih.gov The mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation and survival.

One important class of enzymes in cancer progression is the protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Inhibition of VEGFR-2 can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis. Benzothiazole-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov

Furthermore, some fluorinated derivatives of 2-(4-aminophenyl)benzothiazole have been shown to induce the expression of cytochrome P450 enzymes, specifically CYP1A1, in sensitive cancer cells. nih.gov This induction leads to the metabolic activation of the benzothiazole compound into reactive species that can form DNA adducts, ultimately causing cancer cell death. nih.gov This metabolic activation is a key determinant of the compound's antitumor activity. nih.gov For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrates potent antiproliferative activity through this mechanism. nih.gov

Table 2: Anticancer Activity Profile of a Related Benzothiazole Compound This table illustrates the type of data available for structurally similar compounds.

| Compound | Cancer Cell Line | Activity | Mechanism | Reference |

|---|---|---|---|---|

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Sensitive Breast and Renal Cancer Cells | Potent antiproliferative activity | Induces CYP1A1 and CYP1B1 mRNA expression, leading to metabolic activation and macromolecule binding. | nih.gov |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Sensitive Ovarian Cancer Cells | Potent antiproliferative activity | Induces CYP1A1 mRNA expression. | nih.gov |

Immunomodulatory Activities

Effects on Immune Response in Disease Models (e.g., Adjuvant-Induced Arthritis)

A series of 2-(4-methylphenyl)benzothiazoles has been synthesized and evaluated for their potential as disease-modifying antirheumatic drugs (DMARDs). jst.go.jpnih.gov In a key study using an adjuvant-induced arthritic rat model, a model for human rheumatoid arthritis, derivatives of this compound were assessed for their antiarthritic and immunomodulatory effects. jst.go.jpnih.gov

One particular derivative, 4-acetoxy-2-(4-methylphenyl)benzothiazole (B58269) (designated as 7m or KB-2683), was identified as the most potent compound in this model. jst.go.jpnih.gov Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound did not exhibit direct anti-inflammatory or analgesic activities. jst.go.jpnih.gov Instead, its efficacy appears to stem from its ability to modulate the immune response. jst.go.jpnih.gov This was initially suggested by findings from a hemagglutination assay, which is used to detect antibodies. jst.go.jpnih.gov

Investigation of Delayed-Type Hypersensitivity Modulation

Delayed-type hypersensitivity (DTH), also known as Type IV hypersensitivity, is a T-cell-mediated immune response that typically takes 24 to 72 hours to develop. geekymedics.com This response is involved in various inflammatory conditions. geekymedics.commedscape.com

Research has shown that derivatives of this compound can modulate this aspect of the immune system. Specifically, the potent antiarthritic compound 4-acetoxy-2-(4-methylphenyl)benzothiazole demonstrated an immunomodulatory effect by enhancing delayed-type hypersensitivity in experimental models. jst.go.jpnih.gov This finding further distinguishes its mechanism from that of traditional anti-inflammatory drugs and points towards a more nuanced interaction with the immune system. jst.go.jpnih.gov

Table 3: Summary of Immunomodulatory Effects of a this compound Derivative

| Compound | Disease Model | Key Finding | Reference |

|---|---|---|---|

| 4-Acetoxy-2-(4-methylphenyl)benzothiazole (7m, KB-2683) | Adjuvant-Induced Arthritic Rat | Potent antiarthritic activity without direct anti-inflammatory or analgesic effects. | jst.go.jpnih.gov |

| 4-Acetoxy-2-(4-methylphenyl)benzothiazole (7m, KB-2683) | In vivo immune response assays | Showed immunomodulatory activity in enhanced delayed-type hypersensitivity. | jst.go.jpnih.gov |

Antioxidant Activity of Benzothiazole Derivatives

The benzothiazole scaffold, a fused bicyclic system, is a cornerstone in the development of compounds with a wide array of biological activities, including antioxidant effects. nih.govrjptonline.org The inherent chemical properties of this heterocyclic structure make it a prime candidate for scavenging free radicals, which are implicated in cellular damage and various pathological conditions. researchgate.netderpharmachemica.com Research has consistently shown that derivatives of benzothiazole possess significant radical scavenging potential, which can be finely tuned through structural modifications. researchgate.netderpharmachemica.com The antioxidant capacity of these derivatives is frequently evaluated using various in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) tests. nih.govresearchgate.netderpharmachemica.com

Detailed Research Findings

The antioxidant activity of benzothiazole derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituents on both the benzothiazole ring and the 2-aryl moiety. rjptonline.orgbas.bg Structure-activity relationship (SAR) studies have revealed several key features that govern their efficacy as antioxidants.

A primary determinant of antioxidant capacity is the presence, number, and location of hydroxyl (-OH) groups on the 2-aryl ring. bas.bgmdpi.com Studies on 2-(hydroxyphenyl)benzothiazole derivatives have shown that the antioxidant activity is mainly dependent on these phenolic hydroxyl groups. bas.bg For instance, derivatives containing a catechol (dihydroxy) or pyrogallol (B1678534) (trihydroxy) fragment demonstrate significantly higher radical scavenging activity compared to their monohydroxylated counterparts. bas.bgmdpi.com One study found that a derivative with two hydroxyl groups (BZTidr4) was the most effective in its series in both DPPH and FRAP assays, confirming the direct relationship between antioxidant capacity and the number of hydroxyl functions. mdpi.com Another study reported that benzothiazole compounds containing a pyrogallol fragment exhibited antioxidant activity similar to the natural antioxidant quercetin. bas.bg

The position of the hydroxyl groups is also crucial. A derivative with a hydroxyl group at the para-position and a methoxy (B1213986) group at the meta-position of the phenyl ring (BZTidr6) showed good antioxidant activity, whereas its structural isomer with the hydroxyl at the meta-position and methoxy at the para-position (BZTidr5) showed insignificant activity. mdpi.com This suggests that a single hydroxyl group in the para position alone may not be sufficient to confer strong inhibitory activity against radicals. mdpi.com

Beyond hydroxyl groups, other substituents also play a significant role. The introduction of electron-donating groups, such as methoxy (-OCH3), has been shown to influence antioxidant activity. researchgate.net Conversely, the presence of electron-withdrawing substituents has been found to lessen the antioxidant effect. ijprajournal.com Research on a series of 2-aryl benzothiazoles indicated that compounds bearing -OCH3, -COOH, -OH, and -NO2 groups exerted appreciable antioxidant activity against the DPPH radical. researchgate.net

The method of assay can also yield different perspectives on a compound's antioxidant potential. In one study comparing the ABTS and DPPH methods, the synthesized benzothiazole derivatives generally showed better radical scavenging activity in the ABTS assay. researchgate.netderpharmachemica.com

The following tables present data from various studies, illustrating the antioxidant capacity of different benzothiazole derivatives.

| Compound | Structure/Substitution | DPPH Scavenging Activity (% Inhibition at 1 mg/mL) | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| BZTcin4 | Cinnamic acid derivative with catechol moiety | 92.54% | 4.86 | mdpi.com |

| BZTcin5 | Cinnamic acid derivative with hydroxyl and methoxy groups | 40.15% | N/A | mdpi.com |

| BZTidr6 | Hydrazone derivative with p-hydroxyl and m-methoxy phenyl | N/A | 26.22 | mdpi.com |

| Compound 7b | Benzothiazole-thiazolidinone with 3-nitrobenzaldehyde (B41214) substitution | N/A | 106.59 | ijprajournal.com |

| Compound 7e | Benzothiazole-thiazolidinone with 4-hydroxybenzaldehyde (B117250) substitution | N/A | 197.06 | ijprajournal.com |

| Compound | Structure/Substitution | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6ac | Benzothiazole with pyrogallol fragment | 45.9 ± 6.21 | bas.bg |

| Compound 7ad | Benzothiazole with resorcinol (B1680541) fragment | 55.6 ± 0.51 | bas.bg |

| Compound 7bd | Benzothiazole with resorcinol fragment | 46.3 ± 6.21 | bas.bg |

| Quercetin (Standard) | Natural Antioxidant | 4.60 ± 0.30 | bas.bg |

| Rutin (Standard) | Natural Antioxidant | 5.02 ± 0.35 | bas.bg |

| Compound | Structure/Substitution | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 7a | Benzaldehyde substitution | 151.94 | ijprajournal.com |

| Compound 7c | 4-nitrobenzaldehyde substitution | 217.38 | ijprajournal.com |

| Compound 7d | 4-chlorobenzaldehyde substitution | 292.75 | ijprajournal.com |

| Ascorbic Acid (Standard) | Standard Antioxidant | 28.02 | ijprajournal.com |

Mechanistic Insights into the Biological Action of 2 4 Methylphenyl Benzothiazole

Molecular Target Identification and Binding Studies

The biological activity of 2-(4-methylphenyl)benzothiazole and its analogues is initiated through direct interaction with specific molecular targets within the cell. These interactions are pivotal in triggering the downstream events that lead to its observed anti-cancer effects.

Role as an Aryl Hydrocarbon Receptor (AhR) Ligand

Research has identified this compound derivatives as ligands for the aryl hydrocarbon receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a diverse set of genes, including those involved in xenobiotic metabolism. nih.gov

Studies have shown that compounds such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) are high-affinity ligands for the AhR. nih.gov The binding of these benzothiazole (B30560) derivatives to the AhR is a critical initiating step in their mechanism of action. nih.gov This interaction leads to the activation of the AhR, which then translocates to the nucleus and drives the transcription of target genes. nih.gov The ability of these compounds to act as AhR agonists has been correlated with their anti-proliferative activity in cancer cells. nih.gov For instance, the agonistic activity of 2-amino-4-methyl-benzothiazole has been demonstrated through the upregulation of CYP1A1 expression in cell-based assays. nih.gov

However, the relationship between AhR binding affinity and the subsequent induction of gene expression is not always straightforward. Some derivatives, like 5F 203, exhibit species-specific partial agonism, acting as an agonist in human MCF-7 cells but showing antagonistic properties in rat H4IIEC3 cells. nih.gov

Investigation of DNA Interaction and Adduct Formation

A key aspect of the anti-tumor activity of this compound derivatives is their ability to interact with DNA and form covalent adducts. nih.govnih.gov This interaction is not direct but is a consequence of the metabolic activation of the parent compound. nih.gov

The formation of DNA adducts has been observed in sensitive cancer cell lines treated with these compounds. nih.govnih.gov For example, treatment of MCF-7 cells with 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) led to the formation of a major DNA adduct along with several minor ones. nih.gov The accumulation of these adducts occurs in a time-dependent manner. nih.gov

The generation of DNA adducts is highly selective for sensitive tumor cells. nih.govnih.gov In vivo studies have shown that DNA adducts accumulate within sensitive ovarian IGROV-1 and breast MCF-7 xenografts, while no significant damage is observed in inherently resistant MDA-MB-435 breast carcinoma cells. nih.gov This selectivity is a crucial feature of their anti-cancer potential. The formation of these adducts is believed to inflict lethal damage to the cancer cells, preceding cell death. nih.gov

Induction of DNA Damage (Single-Strand Breaks, DNA-Protein Cross-links)

Beyond the formation of DNA adducts, derivatives of this compound are known to induce other forms of DNA damage. This damage includes the formation of single-strand breaks and DNA-protein cross-links. Research has shown that treatment with these compounds can lead to DNA double-strand breaks, as evidenced by the increased number and intensity of γH2AX foci, a marker for this type of DNA damage. nih.govnih.gov

The induction of DNA damage is a critical downstream effect of the metabolic activation of these compounds and their subsequent interaction with cellular macromolecules. This DNA damage response plays a significant role in the cell cycle arrest and eventual apoptosis observed in treated cancer cells. nih.govmdpi.com

Cellular Pathway Modulation

The interaction of this compound with its molecular targets triggers a cascade of events that modulate key cellular pathways, ultimately leading to the death of cancer cells.

Cytochrome P450 1A1 (CYP1A1) Bioactivation and Metabolism

A central element in the mechanism of action of this compound derivatives is their bioactivation by the cytochrome P450 1A1 (CYP1A1) enzyme. nih.govnih.govnih.gov The expression of CYP1A1 is powerfully induced in sensitive cancer cells upon exposure to these compounds, a process driven by the activation of the AhR. nih.govnih.gov

Once induced, CYP1A1 catalyzes the metabolism of the benzothiazole derivatives into reactive electrophilic species. nih.govnih.govpsu.edu This metabolic activation is essential for their anti-tumor activity. nih.govpsu.edu Studies have demonstrated that CYP1A1-mediated metabolism leads to the formation of reactive intermediates that can covalently bind to macromolecules, including DNA. nih.govnih.govpsu.edu

The metabolism of these compounds is often a multi-step process. For example, GW 610, a related benzothiazole, undergoes a two-step oxidation process catalyzed by CYP1A1. nih.gov The resulting reactive intermediates can then form conjugates with glutathione (B108866) or lead to the formation of DNA adducts. nih.gov Interestingly, while CYP1A1 and CYP2W1 are involved in the bioactivation of these compounds, another cytochrome P450 enzyme, CYP2S1, can catalyze their reduction, thereby deactivating them and attenuating their anti-cancer activity. nih.gov

The selective induction and activity of CYP1A1 in tumor cells is a key determinant of the selective toxicity of this compound derivatives towards cancer cells. nih.gov

Induction of Apoptosis in Cancer Cells

The culmination of the molecular and cellular events triggered by this compound and its derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov The DNA damage and cellular stress caused by the reactive metabolites of these compounds activate apoptotic pathways.

Several studies have demonstrated the ability of benzothiazole derivatives to induce apoptosis in various cancer cell lines. nih.govnih.gov For instance, a pyrrolidine-based imidazo (B10784944) benzothiazole derivative was shown to enhance the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other derivatives have been shown to lead to decreased mitochondrial membrane potential and subsequent activation of apoptosis. nih.gov

The induction of apoptosis is a critical component of the anti-cancer efficacy of these compounds. By triggering this self-destruction mechanism in cancer cells, these agents can effectively inhibit tumor growth.

Cell Cycle Arrest Mechanisms

The antitumor activity of 2-(4-aminophenyl)benzothiazole derivatives is often associated with their ability to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. nih.govmdpi.com The specific phase of cell cycle arrest can vary depending on the cell line and the specific substitutions on the benzothiazole core.

In sensitive human cancer cell lines, particularly breast and ovarian cancer cells, treatment with substituted 2-(4-aminophenyl)benzothiazoles leads to perturbations in the cell cycle distribution. nih.gov For instance, in MDA 468 breast cancer cells, an accumulation of cells in the G2/M phase of the cell cycle has been observed following treatment with these compounds. nih.gov This G2/M arrest prevents the cells from entering mitosis, thereby inhibiting cell division.

The underlying mechanism for this cell cycle arrest is linked to the metabolic activation of the benzothiazole compounds. These compounds are known to be potent agonists of the aryl hydrocarbon receptor (AhR). documentsdelivered.combenthamscience.com The binding of the benzothiazole to the AhR leads to the induction of cytochrome P450 enzymes, particularly CYP1A1. documentsdelivered.combenthamscience.comnih.gov This enzyme metabolically activates the benzothiazole, leading to the formation of reactive electrophilic species. documentsdelivered.combenthamscience.com These reactive metabolites can then form covalent adducts with DNA, leading to DNA damage. documentsdelivered.combenthamscience.comresearchgate.net The cellular response to this DNA damage includes the activation of cell cycle checkpoints, leading to arrest at various phases, including G1, S, or G2/M, to allow for DNA repair or to initiate apoptosis if the damage is too severe. acs.orgmdpi.com

Interestingly, the pattern of cell cycle arrest can differ between cell lines. While some cell lines exhibit a clear G2/M arrest, others may show a more complex response. nih.gov This suggests that the downstream signaling pathways activated by the benzothiazole-induced DNA damage may be cell-type specific.

Structure-Activity Relationship (SAR) Derivation and Optimization

The biological activity of the 2-phenylbenzothiazole (B1203474) scaffold is highly dependent on the nature and position of substituents on both the phenyl and benzothiazole rings. Structure-activity relationship (SAR) studies on the 2-(4-aminophenyl)benzothiazole series have provided valuable insights into the structural requirements for potent and selective antitumor activity.

Early SAR studies revealed that the 2-(4-aminophenyl)benzothiazole core is a crucial pharmacophore for anticancer activity. documentsdelivered.com The amino group at the 4-position of the phenyl ring is a key feature. Modifications to this group and substitutions on the phenyl ring have been extensively explored to optimize activity.

Substitutions at the 3'-position of the phenyl ring, adjacent to the amino group, have been shown to significantly enhance potency. nih.govnih.gov For example, the introduction of a methyl or a halogen (chloro, bromo, iodo) at this position leads to compounds with picomolar IC50 values in sensitive breast cancer cell lines. nih.govnih.govnih.gov The enhanced potency of these 3'-substituted analogues extends to other cancer cell lines, including ovarian, renal, and colon cancer. nih.govnih.gov

The heterocyclic part of the molecule also plays a critical role in determining activity. SAR studies have shown that the benzothiazole ring is generally superior to benzoxazole, which in turn is more active than benzimidazole. acs.orgnih.gov

Furthermore, substitutions on the benzothiazole ring itself can modulate the activity and metabolic profile of these compounds. For instance, fluorination of the benzothiazole nucleus, particularly at the 5-position, has been shown to block the formation of inactive metabolites, thereby enhancing the antitumor effect. documentsdelivered.comnih.gov

The following table summarizes the structure-activity relationships for a series of 2-(4-aminophenyl)benzothiazole derivatives against the MCF-7 breast cancer cell line.

| Compound | Substitution at 3'-position | IC50 (nM) against MCF-7 cells |

| 2-(4-aminophenyl)benzothiazole | H | 10 |

| 2-(4-amino-3-methylphenyl)benzothiazole | CH3 | 0.5 |

| 2-(4-amino-3-chlorophenyl)benzothiazole | Cl | 0.8 |

| 2-(4-amino-3-bromophenyl)benzothiazole | Br | 1.2 |

| 2-(4-amino-3-iodophenyl)benzothiazole | I | 1.5 |

Data compiled from published research findings. nih.govnih.gov

The optimization of the 2-(4-aminophenyl)benzothiazole scaffold has led to the identification of highly potent and selective antitumor agents. These SAR studies underscore the importance of specific structural features for the biological activity of this class of compounds and provide a rational basis for the design of new and improved derivatives.

Advanced Applications of 2 4 Methylphenyl Benzothiazole in Materials Science and Optoelectronics

The rigid, planar structure and inherent fluorescence of the benzothiazole (B30560) core make 2-arylbenzothiazole derivatives, including 2-(4-methylphenyl)benzothiazole, highly valuable building blocks in the development of advanced functional materials. These compounds have garnered significant attention for their applications in optoelectronic devices and as sensitive fluorescent probes for chemical and biological sensing.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and molecular properties of benzothiazole (B30560) derivatives. proteobiojournal.comscirp.orgscirp.org Calculations, often using the B3LYP hybrid functional combined with various basis sets like 6-311G(d,p) or LanL2DZ, have been employed to optimize the molecular geometry and elucidate the electronic characteristics of these compounds. proteobiojournal.commui.ac.irproteobiojournal.comnih.gov

Studies on related 2-arylbenzothiazoles have shown that the introduction of different substituent groups significantly influences the electronic structure. scirp.orgscirp.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that affect the compound's reactivity and optoelectronic properties. mui.ac.irresearchgate.net The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.orgscirp.org

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. scirp.orgscirp.org These maps help identify potential sites for electrophilic and nucleophilic attacks, providing insights into intermolecular interactions and reactivity. scirp.orgscirp.org

Table 1: Calculated Electronic Properties of Benzothiazole Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-SCH3_BTH | 0.1841 | scirp.orgscirp.org | ||

| 2-OH_BTH | 0.2058 | scirp.orgscirp.org |

This table is illustrative and based on data for related benzothiazole derivatives. Specific values for 2-(4-methylphenyl)benzothiazole would require dedicated calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchula.ac.thresearchgate.net This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.netchula.ac.th

For benzothiazole derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.netchula.ac.thresearchgate.netnih.govresearchgate.net These models often employ a variety of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. scispace.com Multiple Linear Regression (MLR) is a common statistical method used to develop the QSAR equations. researchgate.netchula.ac.th

A study on 2-(4-aminophenyl)benzothiazoles, for example, utilized constitutional, geometrical, topological, and electronic descriptors calculated at the B3LYP/6-31G** level to develop robust QSAR models. scispace.com The resulting models demonstrated good predictive power, with high correlation coefficients between the predicted and observed activities. scispace.com Such models can guide the synthesis of new derivatives with potentially enhanced biological efficacy. researchgate.netchula.ac.th For instance, group-based QSAR (G-QSAR) analysis on a set of benzothiazole derivatives revealed that the presence of hydrophobic groups at certain positions could potentiate anticancer activity. researchgate.netchula.ac.th

Table 2: Key Aspects of QSAR Studies on Benzothiazole Derivatives

| Study Focus | Key Findings | Statistical Method | Reference |

|---|---|---|---|

| Anticancer Activity | Importance of hydrophobic groups for activity. | Multiple Linear Regression (MLR) | researchgate.netchula.ac.th |

| Antiproliferative Activity | Dependence on topological and spatial distribution of atomic mass and polarizability. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions